![molecular formula C19H15F2N3O3 B2542483 N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3,4-difluorobenzamide CAS No. 1798042-75-7](/img/structure/B2542483.png)

N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3,4-difluorobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

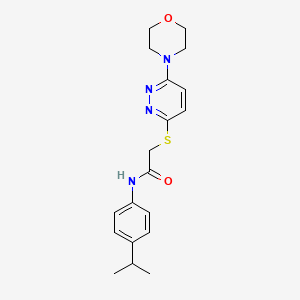

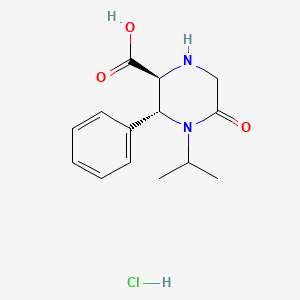

N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3,4-difluorobenzamide is a useful research compound. Its molecular formula is C19H15F2N3O3 and its molecular weight is 371.344. The purity is usually 95%.

BenchChem offers high-quality N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3,4-difluorobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3,4-difluorobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

- The chiral motif of 2,3-dihydro-1,4-benzodioxane is widely used in various biologically active natural products and therapeutic agents. Notably, some 1,4-benzodioxanes have demonstrated intriguing characteristics as α- or β-blocking agents, exhibiting antihypertensive properties . Researchers have explored the potential of this compound class in managing hypertension and related cardiovascular conditions.

- Certain 2,3-dihydro-1,4-benzodioxane derivatives exhibit affinities towards serotonin receptors. These receptors play a crucial role in various neurological processes, including schizophrenia, headaches, and nervous breakdowns. For instance, the antihypertensive drug ®-doxazosin and other related compounds interact with serotonin receptors . Investigating these interactions may lead to novel therapeutic strategies.

- Flavolignan silybin, found in Silybum marianum Gaertn, contains a chiral 2,3-dihydro-1,4-benzodioxane ring motif. Silybin is recognized for its antihepatotoxic activities, making it relevant for liver health . Researchers continue to explore similar compounds for their potential hepatoprotective effects.

- Recent research has focused on using enzymes for the synthesis of chiral 2,3-dihydro-1,4-benzodioxane motifs. For example, engineered Candida antarctica lipase B (CALB) mutants A225F and A225F/T103A were found to catalyze the kinetic resolution of substrates related to this compound. Temperature, cosolvent, and substrate concentration were optimized to achieve high enantioselectivity. This work provides insights into enzyme evolution strategies for synthesizing valuable chiral compounds .

- Some N-substituted (2,3-dihydro-1,4-benzodioxin-6-yl) compounds have been studied for their inhibitory effects on cholinesterases and lipoxygenase enzymes. While the inhibition was moderate to weak, further exploration of these compounds may reveal additional therapeutic applications .

- Indole derivatives containing the 2,3-dihydro-1,4-benzodioxane ring motif have been prepared and investigated for their in vitro antitubercular activity. These compounds were tested against Mycobacterium tuberculosis (H37Ra MTB) and Mycobacterium bovis (BCG). While the results were not specified for this particular compound, the study highlights the potential of related structures in combating tuberculosis .

Antihypertensive Agents

Serotonin Receptor Modulation

Antihepatotoxic Activities

Enzyme Evolution Strategies

Cholinesterase and Lipoxygenase Inhibition

Indole Derivatives and Tuberculosis Activity

properties

IUPAC Name |

N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]-3,4-difluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15F2N3O3/c20-15-6-5-12(7-16(15)21)19(25)23-13-8-22-24(9-13)10-14-11-26-17-3-1-2-4-18(17)27-14/h1-9,14H,10-11H2,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYHPTQUGJHQOBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C2O1)CN3C=C(C=N3)NC(=O)C4=CC(=C(C=C4)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15F2N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(1,3-Benzodioxol-5-yl)-6-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine](/img/structure/B2542403.png)

![2-Chloro-N-methyl-N-[2-methyl-4-(morpholine-4-carbonyl)phenyl]acetamide](/img/structure/B2542404.png)

![2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2542409.png)

![3-[[(2S,3R)-2-Ethyloxolan-3-yl]carbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B2542415.png)

![N-[4-Fluoro-3-(5-methyltetrazol-1-yl)phenyl]prop-2-enamide](/img/structure/B2542416.png)

![N-[1-[2-(Dimethylamino)ethyl]indol-6-yl]prop-2-enamide](/img/structure/B2542419.png)